molecular formula C6H3BrF3NO B12345327 4-bromo-3-(trifluoromethyl)-3H-pyridin-6-one

4-bromo-3-(trifluoromethyl)-3H-pyridin-6-one

Cat. No.: B12345327
M. Wt: 241.99 g/mol
InChI Key: OYIYFKKIWHWUCR-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)-3H-pyridin-6-one: is a heterocyclic compound that contains a bromine atom and a trifluoromethyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(trifluoromethyl)-3H-pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while oxidation reactions can produce pyridinone derivatives with different oxidation states .

Scientific Research Applications

Chemistry: In chemistry, 4-bromo-3-(trifluoromethyl)-3H-pyridin-6-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-(trifluoromethyl)-3H-pyridin-6-one is unique due to its pyridinone core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

4-bromo-3-(trifluoromethyl)-3H-pyridin-6-one

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-3H

InChI Key

OYIYFKKIWHWUCR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=C(C1C(F)(F)F)Br

Origin of Product

United States

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